molecular formula C36H41NO12 B066137 Altromycin H CAS No. 160219-87-4

Altromycin H

Cat. No. B066137
M. Wt: 679.7 g/mol
InChI Key: CJQINBXVKXTMSP-RHYVXZBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Altromycin H is a compound with the molecular formula C36H41NO12 . It is a member of the pluramycin family of natural products, which possess an anthraquinone pyrone-fused structure with an oxygenated side chain . These compounds are known for their activity against Gram-positive bacteria and potent cytotoxic activity against a variety of tumor cell lines .


Synthesis Analysis

The aglycone structures of Altromycin H have been efficiently synthesized from a common advanced intermediate . The synthetic approaches to the aglycons are summarized in a study . The methods for the preparation of the rare deoxyamino sugars are also overviewed in the same study .


Molecular Structure Analysis

The molecular structure of Altromycin H includes a unique structural feature consisting of two amino C-glycosides attached to the polyketide-derived 4H-anthra . The structure was determined by extensive analysis of 1D and 2D NMR spectroscopic data .

Scientific Research Applications

  • Antibacterial Activity : Altromycin H is part of a novel family of antibiotics known as altromycins, which show activity against Gram-positive bacteria like Streptococci and Staphylococci (Jackson et al., 1990).

  • Interaction with DNA : Studies have shown that Altromycin B, a related compound, interacts with DNA by intercalating and forming adducts with N7-guanine, a mechanism that is likely shared by Altromycin H (Sun et al., 1993).

  • Spectroscopic Studies : The interaction of Altromycin H with copper(II) ions has been investigated using UV-Vis, CD, and EPR spectroscopy, revealing insights into its structural properties and complex formation tendencies (Menidiatis et al., 2004).

  • Anticancer Properties : The altromycins, including Altromycin H, have shown potent cytotoxic activity against a variety of tumor cell lines, indicating their potential as antitumor antibiotics (McAlpine et al., 1994).

  • Metal Complex Interactions : Studies on altromycin B, similar to Altromycin H, have shown interactions with metal ions like platinum(II) and palladium(II), which influence its interaction with DNA and nucleotides (Nikolis et al., 2003).

  • Selective DNA Alkylation : Research on pluramycin family antibiotics, which include altromycins, has revealed their selective DNA alkylation capabilities, contributing to their potential as antitumor agents (Nakatani et al., 1998).

Future Directions

The future of antibiotics like Altromycin H could involve discovering new combinations of antibiotics to combat multidrug-resistant bacteria . Additionally, the isolation of novel microbes could improve the chances of discovering new antibiotics .

properties

IUPAC Name

2-(2,3-dimethyloxiran-2-yl)-5,11-dihydroxy-10-[(2R,4S,5S,6S)-5-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyl-4-(methylamino)oxan-2-yl]naphtho[2,3-h]chromene-4,7,12-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H41NO12/c1-14-29(40)22(44-7)12-25(46-14)48-34-15(2)45-23(13-35(34,4)37-6)17-8-9-18-26(31(17)42)32(43)27-19(30(18)41)10-20(38)28-21(39)11-24(47-33(27)28)36(5)16(3)49-36/h8-11,14-16,22-23,25,29,34,37-38,40,42H,12-13H2,1-7H3/t14-,15+,16?,22+,23-,25-,29-,34-,35+,36?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJQINBXVKXTMSP-RHYVXZBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2(C)NC)C3=C(C4=C(C=C3)C(=O)C5=CC(=C6C(=O)C=C(OC6=C5C4=O)C7(C(O7)C)C)O)O)C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@H](O1)O[C@@H]2[C@@H](O[C@H](C[C@]2(C)NC)C3=C(C4=C(C=C3)C(=O)C5=CC(=C6C(=O)C=C(OC6=C5C4=O)C7(C(O7)C)C)O)O)C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H41NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

679.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Altromycin H

CAS RN

160219-87-4
Record name Altromycin H
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160219874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
C Menidiatis, C Methenitis, N Nikolis… - Journal of inorganic …, 2004 - Elsevier
… In this work, we present the studies on the interaction of Altromycin H with Cu(II) ions. The comparison between the interaction mode of Cu(II) ions with the Altromycin B and Altromycin H …
Number of citations: 7 www.sciencedirect.com
GM BRILL, M JACKSON, DN WHITTERN… - The Journal of …, 1994 - jstage.jst.go.jp
five additional novel minor congeners, designated altromyeins E~ I. In this communication the isolation and structural characterization of al-tromyeins E, F, G, Hand I is presented. …
Number of citations: 19 www.jstage.jst.go.jp
D Sun, M Hansen, JJ Clement, LH Hurley - Biochemistry, 1993 - ACS Publications
… Panels AE contain altromycin H, altromycin I, hedamycin, neopluramycin, and kidamycin, respectively. AG and TC refer to the purine- and pyrimidine-specific chemical cleavage reaction…
Number of citations: 100 pubs.acs.org
M Hansen, L Hurley - Journal of the American Chemical Society, 1995 - ACS Publications
The pluramycins are a class of antitumor antibiotics for which a detailed structural investigation of their interaction with DNA is lacking. Using altromycin B as a prototypical pluramycin, …
Number of citations: 100 pubs.acs.org
MR Hansen, LH Hurley - Accounts of chemical research, 1996 - ACS Publications
… In the case of the altromycins, altromycin B demonstrated greater reactivity than altromycin H and I, suggesting the importance of the C5 altrose substituent. Altromycin H, which has a …
Number of citations: 198 pubs.acs.org
D Sun, M Hansen, L Hurley - Journal of the American Chemical …, 1995 - ACS Publications
… strand(containing G) to altromycin B, altromycin H, and pluramycin is shown in Figure 8 (top)… of altromycin H does the sequence 5' ACG* become more reactive to altromycin H when the …
Number of citations: 86 pubs.acs.org
M Hansen, S Yun, L Hurley - Chemistry & Biology, 1995 - cell.com
Background: The pluranrycins are a class of antitumor antibiotrcs that exert their biological acttvrty through interaction vvith DNA. Recent studies with the analog altromycin B have …
Number of citations: 89 www.cell.com
M Hansen, SJ Lee, JM Cassady… - Journal of the American …, 1996 - ACS Publications
… Psorospermin is only comparable in reactivity with altromycin H, the least reactive of the pluramycins, and for equivalent reactivity is required at concentrations 10−100 times greater …
Number of citations: 84 pubs.acs.org
SJ Lee, LH Hurley - Journal of the American Chemical Society, 1999 - ACS Publications
… The same enhancement of the alkylation reactivity by the T:T mismatch was observed with another pluramycin, altromycin H (Figure 1), which has the same substituent located in the …
Number of citations: 11 pubs.acs.org
J Lopez, S Lagunas-Rivera, ME Vargas-Diaz… - Studies in Natural …, 2022 - Elsevier
Pluramycins is the general name of a family of natural products characterized by a common anthrapyranone framework, which is diversely substituted at the C2 and C5 positions and …
Number of citations: 2 www.sciencedirect.com

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